Tozasertib

Overview

Description

Tozasertib, also known as VX-680, is a potent inhibitor of the Aurora kinase family, which includes Aurora A, Aurora B, and Aurora C kinases. These kinases play crucial roles in cell division by regulating various mitotic processes such as centrosome maturation, spindle formation, and cytokinesis. This compound has garnered significant attention in the field of cancer research due to its ability to disrupt these processes, leading to the inhibition of tumor cell proliferation .

Mechanism of Action

Target of Action

Tozasertib, also known as VX-680, is an anticancer chemotherapeutic agent that primarily targets Aurora kinases . Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell division . This compound is a pan-Aurora kinase inhibitor, meaning it inhibits all members of the Aurora kinase family . Additionally, this compound also inhibits FMS-like tyrosine kinase 3 (FLT3) and Abl .

Mode of Action

This compound interacts with its targets by binding to the active sites of Aurora kinases, FLT3, and Abl, thereby inhibiting their activity . This inhibition disrupts the normal cell division process, leading to cell cycle arrest and apoptosis . In the context of cancer, this can help to slow down or stop the growth of cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways related to cell division and immune response. It disrupts the normal functioning of Aurora kinases, leading to defects in mitotic spindle formation, kinetochore assembly, and cytokinesis . This can result in cell cycle arrest and apoptosis .

In addition to its effects on cell division, this compound also impacts immune response pathways. It has been found to decrease the number of inhibitory CD4+ T regulatory cells in tumors, which in turn activates CD8+ T cells . This activation of T cells can enhance the body’s immune response against the tumor .

Pharmacokinetics

It is known that this compound is administered intraperitoneally

Result of Action

The primary result of this compound’s action is the inhibition of tumor growth. By disrupting cell division and enhancing immune response, this compound can significantly inhibit the growth of tumors . For example, it has been shown to significantly inhibit melanoma xenograft tumor growth .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain immune cells in the tumor microenvironment can impact the effectiveness of this compound

Biochemical Analysis

Biochemical Properties

Tozasertib functions as an inhibitor of Aurora kinases, which are essential for proper chromosome alignment, segregation, and cytokinesis during cell division. By inhibiting these kinases, this compound disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis. The compound interacts with the ATP-binding sites of Aurora kinases, preventing their activation and subsequent phosphorylation of target proteins .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It induces cell cycle arrest at the G2/M phase, leading to apoptosis. In melanoma cells, this compound decreases the number of regulatory T cells, thereby activating CD8+ T cells and enhancing anti-tumor immunity . Additionally, this compound suppresses mast cell activation, reducing allergic reactions and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding pocket of Aurora kinases, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. This compound also affects the MIF-CD74/CXCR4 signaling pathway, which plays a role in tumor immune escape . Furthermore, this compound inhibits the KIF17/mLin10/NR2B signaling pathway, which is involved in pain hypersensitivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound induces cell cycle arrest and apoptosis in cancer cells. Sustained exposure to this compound can lead to the development of resistance, as seen in glioma cells. This resistance is associated with the upregulation of pyruvate dehydrogenase kinase isoenzymes, which inhibit pyruvate dehydrogenase activity and alter cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, this compound at doses of 10, 20, and 40 mg/kg significantly attenuates acute inflammatory pain and suppresses pain hypersensitivity to heat, cold, and mechanical stimuli . Higher doses of this compound may lead to toxic effects, including increased mitochondrial permeability and reactive oxygen species generation .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cellular energy production and metabolism. It inhibits pyruvate dehydrogenase kinase isoenzymes, leading to increased mitochondrial permeability and reactive oxygen species generation. This inhibition affects the metabolic flexibility of cells and can lead to the development of resistance in cancer cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with ATP-binding cassette transporters, such as ABCG2, which can affect its activity and distribution. The presence of these transporters can lead to resistance by reducing the intracellular concentration of this compound . Additionally, this compound is distributed to various cellular compartments, including the mitochondria and nucleus .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the mitochondria and nucleus. Its activity and function are influenced by its localization, as it targets Aurora kinases within these compartments. The subcellular localization of this compound is essential for its ability to induce cell cycle arrest and apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tozasertib is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the purity and structural integrity of this compound .

Chemical Reactions Analysis

Types of Reactions: Tozasertib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and selectivity as an Aurora kinase inhibitor .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.

Major Products: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can exhibit different pharmacological properties. These derivatives are often tested for their efficacy in inhibiting Aurora kinases and their potential as therapeutic agents .

Scientific Research Applications

Tozasertib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound serves as a valuable tool for studying the mechanisms of kinase inhibition and the role of Aurora kinases in cell division.

Biology: In biological research, this compound is employed to study the effects of Aurora kinase inhibition on cellular processes such as mitosis, apoptosis, and cell cycle regulation.

Medicine: this compound has shown promise as a therapeutic agent in the treatment of various cancers, including leukemia, melanoma, and solid tumors.

Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new kinase inhibitors.

Comparison with Similar Compounds

Danusertib: Inhibits Aurora A and B kinases but has limited activity against Aurora C kinase.

AT9283: A multi-targeted kinase inhibitor with activity against Aurora A and B kinases, as well as other kinases such as JAK2 and JAK3.

Tozasertib’s broad-spectrum inhibition of Aurora kinases makes it a valuable tool for studying the roles of these kinases in various cellular processes and for developing new therapeutic strategies for cancer treatment .

Biological Activity

Tozasertib, also known as VX-680 or MK-0457, is a pan-Aurora kinase inhibitor with notable biological activity against various cancer types. This article delves into its mechanisms of action, efficacy in clinical settings, and the implications of its biological activities based on diverse research findings.

This compound primarily targets the Aurora kinase family , which includes Aurora A, B, and C. These kinases are essential for mitotic processes such as chromosome alignment and segregation during cell division. Inhibition of these kinases leads to cytokinesis defects and ultimately induces cell cycle arrest in cancer cells .

In addition to its effects on Aurora kinases, this compound has been identified as a potent inhibitor of RIPK1-dependent necroptosis , a form of programmed cell death. The compound demonstrates significant inhibition of necroptosis at concentrations similar to those required for Aurora kinase inhibition, with IC50 values around 1.06 µM for necroptosis and 0.554 µM for cytokinesis . This dual action suggests that this compound may have broader therapeutic implications beyond merely targeting cell division.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis involving 67 analogues of this compound has been conducted to better understand its specificity and potency. Modifications at various positions on the molecule allowed researchers to identify analogues with enhanced selectivity for either Aurora kinases or RIPK1. This research indicates that this compound’s inhibition of necroptosis and cytokinesis are independent processes, highlighting the potential for developing more targeted therapies .

Efficacy in Clinical Trials

This compound has undergone various clinical trials, particularly focusing on solid tumors and hematologic malignancies. A Phase I dose-escalation study demonstrated that this compound was generally well tolerated among patients, with no fatalities reported within 30 days post-treatment . However, despite its anti-tumor efficacy observed in xenograft models (e.g., HL-60 and HCT116), clinical trials faced challenges due to toxic adverse effects leading to discontinuation in some cases .

Case Study: Glioma Resistance

Recent studies have explored the resistance mechanisms in glioma cells treated with this compound. Findings indicated that treatment resulted in increased mitochondrial permeability and reactive oxygen species generation, contributing to cell cycle arrest and inhibited growth . This suggests potential avenues for overcoming resistance through combination therapies targeting mitochondrial pathways alongside Aurora kinase inhibition.

Comparative Analysis of Analogues

Table 1 summarizes key findings from SAR studies comparing this compound with its analogues:

| Compound | Target Kinase | IC50 (µM) | Specificity |

|---|---|---|---|

| This compound | Aurora A | 0.030 | Pan-inhibitor |

| Aurora B | 0.068 | Pan-inhibitor | |

| RIPK1 | 0.18 | Moderate | |

| Analogue 71 | Aurora A | <0.025 | High |

| RIPK1 | >0.5 | Low | |

| Analogue 72 | Aurora B | <0.05 | High |

| RIPK1 | <0.1 | Moderate |

This table illustrates the varying potency and specificity profiles of this compound and its analogues, emphasizing the potential for developing more selective inhibitors.

Properties

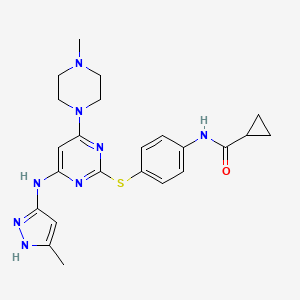

IUPAC Name |

N-[4-[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8OS/c1-15-13-20(29-28-15)25-19-14-21(31-11-9-30(2)10-12-31)27-23(26-19)33-18-7-5-17(6-8-18)24-22(32)16-3-4-16/h5-8,13-14,16H,3-4,9-12H2,1-2H3,(H,24,32)(H2,25,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIKSSRWRFVXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213609 | |

| Record name | Tozasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639089-54-6 | |

| Record name | Tozasertib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639089-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tozasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639089546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tozasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOZASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234335M86K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tozasertib is a potent, small-molecule inhibitor of Aurora kinases (AKs), a family of serine/threonine kinases. [] It binds to and inhibits all three members of the Aurora kinase family (Aurora A, B, and C). [, , ] This inhibition disrupts critical mitotic processes, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. [, , , , ]

ANone: this compound's inhibition of Aurora kinases leads to various downstream effects, including:

- Cell cycle arrest: this compound induces cell cycle arrest primarily in the G2/M phase, preventing cell division. [, , , ]

- Apoptosis: Inhibition of Aurora kinases by this compound triggers apoptosis (programmed cell death) in tumor cells. [, , , , ]

- Impaired chromosome segregation: this compound disrupts chromosome alignment and segregation during mitosis, contributing to cell death. []

- Inhibition of cell growth and migration: this compound has been shown to inhibit the growth and migration of various cancer cells in vitro and in vivo. [, , , , ]

ANone: Yes, this compound has been shown to modulate other signaling pathways besides Aurora kinases. For example:

- Pyruvate dehydrogenase kinase (PDK) pathway: this compound resistance in glioma cells has been linked to PDK upregulation, suggesting its involvement in this compound's mechanism of action. []

- Kinesin family member 11 (KIF11): this compound was found to attenuate neuropathic pain by interfering with KIF11-mediated nociception. []

- Dual leucine zipper kinase (DLK): this compound exhibits neuroprotective effects by inhibiting DLK signaling in retinal ganglion cells. []

- Metabolic pathways: Proteomic analysis in neuroblastoma models revealed that this compound alters metabolic processes, including carbohydrate and fatty acid metabolic pathways. []

ANone: this compound has the molecular formula C23H28N8O2S and a molecular weight of 480.59 g/mol. (This information can be found in chemical databases like PubChem or ChemSpider).

ANone: this compound has demonstrated preclinical efficacy against a range of cancer types, including:

- Pediatric and adult glioma []

- Ewing's sarcoma []

- Pancreatic ductal adenocarcinoma [, , , ]

- Neuroblastoma [, ]

- Waldenstrom Macroglobulinemia [, ]

- Acute myeloid leukemia []

- Melanoma []

- Small bowel adenocarcinomas []

ANone: Researchers have utilized various in vitro models to investigate this compound, including:

- Cell lines derived from different cancer types (e.g., glioma, Ewing's sarcoma, pancreatic cancer, neuroblastoma). [, , , , ]

- Cell viability and proliferation assays (e.g., MTT assay, xCELLigence system). [, , , , , ]

- Cell cycle analysis by flow cytometry. [, , , ]

- Apoptosis assays (e.g., caspase activity assays, Annexin V staining). [, , , , ]

- Migration and invasion assays (e.g., wound healing assay, transwell assay). [, ]

ANone: Yes, this compound's efficacy has been evaluated in vivo using animal models:

- Xenograft models of Ewing's sarcoma and neuroblastoma, where this compound showed tumor growth inhibition and prolonged survival. [, ]

- Rat model of neuropathic pain, where this compound attenuated pain hypersensitivity and KIF11 overexpression. []

- Rat model of subarachnoid hemorrhage (SAH), where this compound attenuated neuronal apoptosis. []

- Mouse models of melanoma, where this compound activated anti-tumor immunity. []

ANone: Several mechanisms of resistance to this compound have been reported, including:

- Upregulation of PDK4: In glioma cells, acquired resistance to this compound was associated with increased PDK4 expression, leading to PDH inhibition and metabolic adaptation. []

- ABCB1 (P-glycoprotein) efflux pump: ABCB1 overexpression can reduce intracellular this compound accumulation, contributing to resistance. [, ]

- Mutations in AURKB: A specific AURKB mutation (H250Y) has been linked to marginal resistance to this compound. []

ANone: Research suggests potential approaches to counteract this compound resistance:

- Combining this compound with PDK inhibitors: Co-treatment with dichloroacetate, a PDK inhibitor, reversed this compound resistance in glioma cells. []

- Using ABCB1 inhibitors: Co-administration of this compound with P-glycoprotein inhibitors might enhance its efficacy in ABCB1-overexpressing tumors. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.